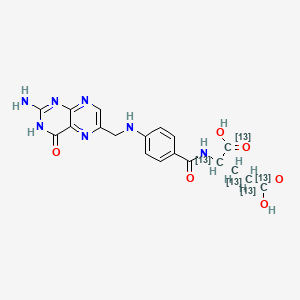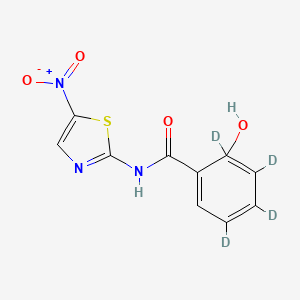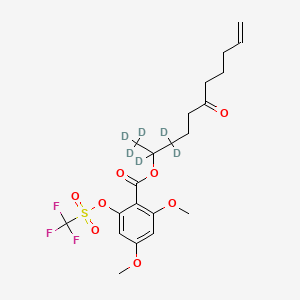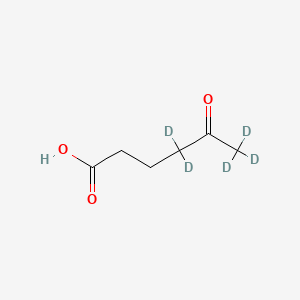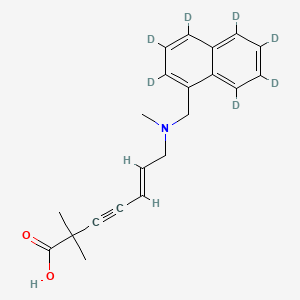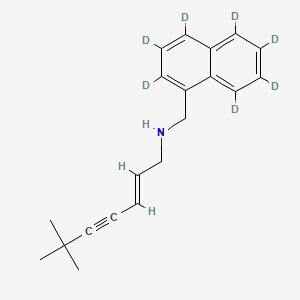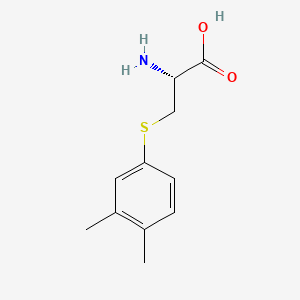
S-(3,4-Dimethylbenzene)-L-cysteine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“S-(3,4-Dimethylbenzene)-L-cysteine” is a complex organic compound. It is a derivative of L-cysteine, a naturally occurring amino acid, where the sulfur atom of the cysteine is bound to a 3,4-dimethylbenzene group . The 3,4-dimethylbenzene group, also known as xylene, is an aromatic hydrocarbon derived from benzene by replacing two hydrogen atoms with methyl groups .
Synthesis Analysis
The synthesis of “this compound” could potentially involve the reaction of L-cysteine with 3,4-dimethylbenzyl chloride or a similar electrophile . This would likely involve a nucleophilic substitution reaction, where the sulfur atom of the cysteine attacks the electrophilic carbon of the 3,4-dimethylbenzyl chloride .Molecular Structure Analysis
The molecular structure of “this compound” would consist of a cysteine molecule where the sulfur atom is bound to a 3,4-dimethylbenzene group . The 3,4-dimethylbenzene group is a benzene ring with two methyl groups attached at the 3rd and 4th positions .Chemical Reactions Analysis
As an organic compound, “this compound” could undergo various chemical reactions. The benzene ring could participate in electrophilic aromatic substitution reactions . The amino and carboxyl groups of the cysteine could also engage in typical reactions of amino acids, such as peptide bond formation.Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its molecular structure. As a derivative of L-cysteine, it would likely share some properties with amino acids. The presence of the 3,4-dimethylbenzene group could impart additional properties, such as increased hydrophobicity .Wissenschaftliche Forschungsanwendungen
S-Carboxymethyl-L-cysteine : This compound, a derivative of the sulfur-containing amino acid cysteine, is primarily used in respiratory medicine. It has undergone various metabolic studies, indicating interactions with intermediary metabolism pathways and potential polymorphic influences and circadian rhythms in its metabolic profiles. Such factors may affect the therapeutic efficacy of this compound (Mitchell & Steventon, 2012).
Thermal Degradation of S-methylcysteine : Studies on the thermal degradation of S-methyl-l-cysteine and its sulfoxide reveal that the breakdown products contribute significantly to the aroma of processed Brassica and Allium vegetables. This indicates the potential application of such compounds in the food industry for flavor enhancement (Kubec, Drhova, & Veĺišek, 1998).
Kinetics and Thermodynamics in L-cysteine Esters : Research on the oxidation process of L-cysteine and its esters in dimethyl sulfoxide-d6 provides insights into the oxidation kinetics and thermodynamics. Such studies are relevant for understanding the behavior of cysteine-based molecular models (Dougherty, Singh, & Krishnan, 2017).
Interaction of Dimethyltin(IV) with L-cysteine : Investigations into the thermodynamic and spectroscopic properties of dimethyltin(IV) cation with L-cysteine in aqueous solution have been conducted. These studies could have implications in understanding the behavior of metal ions with sulfur-containing amino acids (Cardiano, De Stefano, Giuffrè, & Sammartano, 2008).
Preparation of Active S-phenyl-L-cysteine : S-Phenyl-L-cysteine, a compound with potential applications as an antiretroviral/protease inhibitor for HIV, has been synthesized using a chemoenzymatic method, which could suggest methods for synthesizing similar compounds (Xu, Zhang, Gao, & Yue, 2019).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2R)-2-amino-3-(3,4-dimethylphenyl)sulfanylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S/c1-7-3-4-9(5-8(7)2)15-6-10(12)11(13)14/h3-5,10H,6,12H2,1-2H3,(H,13,14)/t10-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIVAQPMCVSDPDE-JTQLQIEISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)SCC(C(=O)O)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)SC[C@@H](C(=O)O)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-Nitrophenyl)methyl (2S,4R)-2-[bis(trideuteriomethyl)carbamoyl]-4-methylsulfonyloxypyrrolidine-1-carboxylate](/img/structure/B565602.png)
![(4-Nitrophenyl)methyl (2S,4R)-2-[bis(trideuteriomethyl)carbamoyl]-4-hydroxypyrrolidine-1-carboxylate](/img/structure/B565603.png)

